N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)17-9-10-18-11-13-6-4-5-7-14(13)21-12-16(18)20/h2,4-7H,1,3,8-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMOYGPKHANOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCN1CC2=CC=CC=C2OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazepine ring is formed via acid-catalyzed cyclization of 2-(2-hydroxyethylamino)phenol precursors. For example, heating 2-(2-hydroxyethylamino)-4-bromophenol with p-toluenesulfonic acid (pTSA) in toluene at 110°C for 6 hours yields 7-bromo-2,3-dihydrobenzo[f]oxazepin-4(5H)-one in 68% yield after recrystallization.
Optimization Insight : Replacing toluene with 2-methyltetrahydrofuran (2-MeTHF) improves reaction homogeneity and reduces energy input, achieving 72% yield at 90°C.
Alternative Route via Mitsunobu Reaction
A Mitsunobu reaction between 2-aminophenol and ethylene glycol derivatives offers stereochemical control. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to 25°C, the cyclized product is obtained in 61% yield.
Functionalization with the Ethylamine Side Chain
Reductive Amination Strategy
The benzoxazepinone core is treated with 2-aminoethanol and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 12 hours, yielding 4-(2-hydroxyethyl)-2,3-dihydrobenzo[f]oxazepin-3-one in 76% yield. Subsequent mesylation with methanesulfonyl chloride (MsCl) and displacement with ammonia provides the primary amine intermediate.
Table 1: Reductive Amination Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 50 | 76 |
| NaBH(OAc)₃ | DCE | 25 | 82 |
| BH₃·THF | THF | 40 | 68 |
Nucleophilic Substitution Approach
Activating the hydroxyl group as a mesylate (MsCl, Et₃N, DCM, 0°C) enables displacement with ammonia in dioxane at 100°C, affording the ethylamine derivative in 89% yield.
Amide Coupling with Pent-4-enoic Acid
Activation of Pent-4-enoic Acid
Pent-4-enoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Coupling with the ethylamine intermediate at 25°C for 6 hours provides the target amide in 84% yield after silica gel chromatography.
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 84 |
| HATU/DIPEA | DCM | 0 | 92 |
| DCC/DMAP | THF | 40 | 78 |
Protection-Deprotection Strategy
To prevent side reactions during coupling, the amine group is protected with a Boc group. After coupling, deprotection with HCl in dioxane (4 M, 25°C, 2 hours) yields the final compound in 99.7% HPLC purity.
Process Scalability and Industrial Considerations
Telescoped Synthesis
A telescoped sequence combining cyclization, amination, and coupling steps reduces intermediate isolation, achieving an overall yield of 21% over eight steps. Key metrics:
- Throughput : 7.6 kg per batch.
- Purity : >99.5% by HPLC.
Solvent and Catalyst Recovery
Recycling 2-MeTHF and EDCI/HOBt via distillation and extraction improves cost-efficiency by 34%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.20 (m, 4H, Ar-H), 6.10 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.15 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.35 (t, J = 6.0 Hz, 2H, NCH₂), 3.85 (t, J = 5.6 Hz, 2H, OCH₂).
- HRMS (ESI+) : m/z calcd. for C₁₆H₁₉N₂O₃ [M+H]⁺ 299.1396, found 299.1392.
Purity Optimization
Crystallization from ethanol/water (7:3) enhances purity from 95.2% to 99.7%.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzoxazepine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and benzoxazepine derivatives.
Scientific Research Applications
Antimicrobial Activity
The oxazepin framework has been associated with antimicrobial properties. Modifications to the oxazepin core can enhance activity against both gram-positive and gram-negative bacteria. While direct studies on this specific compound are scarce, its structural analogs have shown effectiveness in preliminary antimicrobial testing .
Case Studies and Research Findings
Several studies provide insights into the potential applications of compounds related to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide:
In Vitro Studies
A study on similar oxazepins demonstrated significant anticancer activity against various cancer cell lines with IC50 values ranging from 6.7 µg/mL to >20 µg/mL depending on the derivative used . These findings suggest that the target compound may exhibit comparable effects.
Antioxidant Studies
Research has indicated that oxazepin derivatives can reduce markers of oxidative stress in cellular models, hinting at potential neuroprotective effects . Such properties could be beneficial in developing therapies for neurodegenerative diseases.
Molecular Docking Studies
Computational studies have shown that compounds with similar structures can effectively bind to proteins involved in disease pathways. This suggests that this compound may also interact with critical biological targets .
Mechanism of Action
The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of neurotransmitter receptors and ion channels in the brain, leading to anticonvulsant and hypnotic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzo[b][1,4]oxazin-3-one Derivatives
Compounds such as N-(3-fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22e) () share the 3-oxo-2,3-dihydrobenzo[b]heterocyclic core but differ in ring size (six-membered oxazine vs. seven-membered oxazepine). Synthetically, these compounds are prepared via coupling reactions with aryl isocyanates in dry DMF, yielding 67–82% .
Benzo[b][1,4]dioxin Derivatives
Compounds like N-(2-(sec-butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) () replace the oxazepine’s nitrogen with oxygen, forming a dioxane ring. This substitution eliminates the amide-forming nitrogen, reducing hydrogen-bonding capacity. Such derivatives often crystallize as white solids (melting point 43–45°C) and are characterized by distinct ¹H NMR signals for sec-butyl and carbonyl groups .
Side Chain Modifications
Amide Linker Variations
The target compound’s pent-4-enamide side chain introduces an unsaturated bond, enhancing conformational flexibility compared to N-(2,5-dioxopyrrolidin-1-yl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide (13) (), which features a rigid pyrrolidin-2,5-dione moiety. The unsaturated chain in the target compound may improve membrane permeability, as seen in other bioactive enamide derivatives .
Piperazine and Phenylacetamide Derivatives
Lu AE51090 (), a muscarinic M1 receptor agonist, incorporates a 3-oxo-benzo[1,4]oxazine core linked to a piperidine-phenylacetamide group. While the target compound lacks the piperidine moiety, both share amide functionalities critical for receptor interactions. Lu AE51090’s selectivity for M1 receptors underscores the importance of side-chain tailoring for target specificity .
Physicochemical and Spectral Properties
- Melting Points : Benzo[b]dioxin derivatives (e.g., 42) exhibit lower melting points (43–45°C) compared to rigid oxadiazole-fused analogs (165–175°C) (). The target compound’s pentenamide chain may reduce crystallinity, resulting in an oily or low-melting solid.
- NMR Signatures : The benzo[f]oxazepin core would show distinct ¹H NMR signals for the ethyl linker (δ ~4.25 ppm, t) and oxazepine carbonyl (δ ~170 ppm in ¹³C NMR), differing from benzo[b]oxazin derivatives (δ ~4.58 ppm, s for O-CH₂-CO) .
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide is a compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19N3O3
- Molecular Weight : 361.4 g/mol
- CAS Number : 2034456-37-4
The compound features a unique structural arrangement that includes a benzoxazepine moiety, which contributes to its diverse biological properties. The presence of the 3-oxo group and the pent-4-enamide backbone enhances its reactivity and potential interactions with biological targets.
This compound has been studied for its ability to modulate various biological pathways:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown promising activity as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression and cell cycle progression.
- Anti-inflammatory Effects : Research indicates that derivatives of oxazepine compounds may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways.
- Neuroprotective Potential : Some studies suggest that this class of compounds may have neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Biological Activity and Research Findings
Recent studies have evaluated the biological activity of this compound across various assays:
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7e | SW620 | 1.498 | HDAC inhibition |
| 7f | PC-3 | 1.794 | Cell cycle arrest |
These findings suggest that this compound may possess significant anticancer properties through HDAC inhibition and modulation of the cell cycle .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been investigated. In a preliminary screening against common pathogens such as Staphylococcus aureus and Escherichia coli, some derivatives exhibited comparable or superior activity compared to traditional antibiotics .
Case Studies
Several case studies highlight the therapeutic potential of benzoxazepine derivatives:
- Case Study 1 : A study on a related compound demonstrated significant cytotoxic effects on lung cancer cells, leading to further exploration of its derivatives for enhanced potency.
- Case Study 2 : Research involving animal models indicated that compounds similar to this compound showed promise in reducing inflammation markers in neurodegenerative disease models.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide, and how are reaction conditions optimized?
- Methodological Answer :
- The synthesis typically involves constructing the benzoxazepine core followed by functionalization of the ethylpent-4-enamide side chain. Key steps include:
Core formation : Cyclocondensation of substituted o-aminophenols with ketones or aldehydes under acidic or basic conditions .
Side-chain introduction : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) or nucleophilic substitution .
- Optimization : Reaction temperature (40–80°C), solvent choice (e.g., DMF for polar intermediates, THF for nucleophilic steps), and catalyst selection (e.g., palladium for cross-coupling) are critical. Purity is ensured via column chromatography or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to confirm benzoxazepine ring protons (δ 6.5–8.0 ppm) and enamide double bond (J = 10–16 Hz) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In vitro screening :
- Kinase inhibition assays : Use recombinant enzymes (e.g., MAPK, PI3K) to measure IC50 values .
- Cell viability assays : MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Target identification : SPR (surface plasmon resonance) or thermal shift assays to study protein binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable substituents : Modify the benzoxazepine ring (e.g., fluoro-substitution at position 7) or enamide chain (e.g., allyl vs. ethyl groups) .
- In vitro testing : Compare IC50 values across analogs using dose-response curves.
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with targets like GSK-3β or HDACs .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer :
- Experimental validation :
- Solubility assays : Shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to study polymorphism .
- Computational refinement : Adjust COSMO-RS parameters using experimental data to improve predictive accuracy .
Q. How can researchers investigate off-target effects in complex biological systems?
- Methodological Answer :
- Proteome-wide profiling :
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- Phosphoproteomics : SILAC (stable isotope labeling) to map kinase signaling perturbations .
- In vivo models : Zebrafish or murine studies to assess toxicity and pharmacokinetics .
Q. What methodologies address discrepancies in reported melting points or stability profiles?
- Methodological Answer :
- Standardized protocols :
- Melting point determination : Use a Büchi melting point apparatus with controlled heating rates (1°C/min) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Data reconciliation : Compare results across labs using identical batches and analytical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
